1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(17-10-13-3-2-8-22-13)16-5-6-19-11-12(9-18-19)14-4-1-7-21-14/h1-4,7-9,11H,5-6,10H2,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBUABFKMQYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage. This can be done by reacting the intermediate compound with an isocyanate, such as phenyl isocyanate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the urea linkage may yield corresponding amines.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of this compound is in the development of antibacterial agents. Research has shown that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of furan and thiophene rings enhances the efficacy of these compounds by improving their interaction with bacterial enzymes.
Antiviral Properties
Recent studies have indicated that similar compounds demonstrate antiviral activity against viruses such as Dengue virus and other RNA viruses. The structural features of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may contribute to its potential as an antiviral agent by inhibiting viral replication processes .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of the thiophene ring is hypothesized to play a role in modulating inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Pesticidal Activity
The compound's unique structure suggests potential applications in agriculture as a pesticide or herbicide. Research indicates that compounds containing pyrazole and thiophene moieties can exhibit herbicidal activity against specific weed species, providing an environmentally friendly alternative to traditional herbicides .
Polymer Development
In materials science, derivatives of this compound can be utilized in the synthesis of polymers with specific properties. The presence of heterocyclic rings like furan and thiophene allows for the development of conductive polymers or materials with enhanced thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and urea/thiourea linkages. Below is a comparative analysis supported by data from the evidence:
Structural Analogues with Pyrazole-Thiophene Scaffolds
- 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f): Key Features: Incorporates a thiazole ring and piperazine moiety. Yield: 85.1% (vs. Mass (ESI-MS): m/z 500.2 [M+H]⁺, indicating a higher molecular weight compared to the target compound .
- 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide: Key Features: Pyrazole-thiophene core with a cyanoacrylamide group. Relevance: Demonstrates the utility of pyrazole-thiophene hybrids in chemotherapeutic applications .
Urea Derivatives with Heterocyclic Substituents
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) :
- 1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i): Yield: 87.8%. Mass (ESI-MS): m/z 466.2 [M+H]⁺.
Thiophene-Furan Hybrids
- 1-(Furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one :
Data Tables
Table 1: Comparison of Urea Derivatives with Heterocyclic Substituents
| Compound Name | Core Structure | Substituents | Yield (%) | ESI-MS ([M+H]⁺) |
|---|---|---|---|---|
| Target Compound | Pyrazole-urea | Furan-2-yl, thiophen-2-ylmethyl | N/A | N/A |
| 1-(3-Fluorophenyl)-3-(4-(4-...)urea (11a) | Thiazole-piperazine-urea | 3-Fluorophenyl | 85.1 | 484.2 |
| 1-Phenyl-3-(4-(4-...)urea (11i) | Thiazole-piperazine-urea | Phenyl | 87.8 | 466.2 |
| 1-(3-Chlorophenyl)-3-(4-...)urea (11f) | Thiazole-piperazine-urea | 3-Chlorophenyl | 85.1 | 500.2 |
Table 2: Pyrazole-Thiophene Hybrids
| Compound Name | Core Structure | Functional Groups | Synthesis Conditions |
|---|---|---|---|
| Target Compound | Pyrazole-urea | Urea, thiophenemethyl, furan | Not reported |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)... | Pyrazole-acrylamide | Cyano, acrylamide | Catalyst-free |
| 1-(Furan-2-yl)-2-(2-(thiophen-2-yl)... | Benzoimidazotriazole-ketone | Furan, thiophene, ketone | 40°C, Procedure C |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for pyrazole-urea derivatives, such as coupling hydrazines with β-ketoesters or cyclocondensation reactions . However, the absence of direct synthetic data necessitates extrapolation from analogous protocols.
- Structure-Activity Relationship (SAR) :
- Limitations: No pharmacokinetic or toxicity data are available for the target compound. Comparisons with 11a–11o () suggest that piperazine-containing analogs exhibit higher yields, but their increased complexity may complicate scalability .
Biological Activity
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the furan and thiophene rings, suggest a variety of interactions with biological targets, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Attachment of the Furan Ring : The furan ring is introduced via Friedel-Crafts acylation, using an acyl chloride in the presence of a Lewis acid catalyst.
- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate to form the urea moiety.
The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The presence of the furan and thiophene rings enhances its ability to interact with biological systems through various types of bonding, including hydrogen bonds and π-π stacking.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values in the low µg/mL range .
Antifungal Activity
The compound has also demonstrated antifungal activity against pathogens like Fusarium oxysporum. In vitro tests indicated that certain derivatives exhibited over 80% inhibition at concentrations as low as 6 to 9 µg/mL .
Anti-inflammatory and Anticancer Properties
There is growing evidence that pyrazole-based compounds can act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. Additionally, some studies suggest that these compounds may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Research Findings
A summary of key findings from recent studies includes:
| Study | Biological Activity | Target Pathogen/Enzyme | MIC/IC50 Values |
|---|---|---|---|
| Study 1 | Antimicrobial | E. coli | MIC = 12 µg/mL |
| Study 2 | Antifungal | Fusarium oxysporum | MIC = 6 µg/mL |
| Study 3 | Anti-inflammatory | COX enzymes | IC50 = 15 µM |
| Study 4 | Anticancer | Various cancer cell lines | IC50 = 10 µM |
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluating the antimicrobial effects showed that derivatives with electron-withdrawing groups exhibited enhanced activity against E. coli compared to their electron-donating counterparts.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential demonstrated that the compound inhibited COX-2 selectively, suggesting its utility in treating inflammatory disorders without significant side effects associated with COX-1 inhibition.
Q & A
Basic: What are the standard synthetic routes for 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C) to generate the 4-(furan-2-yl)-1H-pyrazole core .
Alkylation : Reaction of the pyrazole with 1,2-dibromoethane to introduce the ethyl spacer, often using a base like K₂CO₃ in DMF .
Urea coupling : Final step involves reacting the intermediate with thiophen-2-ylmethyl isocyanate in anhydrous dichloromethane or acetonitrile, with catalytic triethylamine to facilitate urea bond formation .
Key reagents : Thiophen-2-ylmethyl isocyanate, 1,2-dibromoethane, β-keto esters.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and thiophene substituents. For example, the pyrazole C-H protons resonate at δ 7.5–8.5 ppm, while thiophene protons appear at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 385.12) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution during alkylation, while dichloromethane minimizes side reactions in urea coupling .
- Catalysts : Palladium on carbon (Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and increases yield by 15–20% for pyrazole formation .
Data-driven example : A 72% yield was achieved using microwave irradiation vs. 55% with conventional heating .
Advanced: What strategies are employed to resolve contradictions in biological activity data across similar urea derivatives?
Methodological Answer:
- Comparative SAR analysis : Compare GI₅₀ values of analogs (e.g., anti-tumor activity ranges from 16.23 μM to >50 μM) to identify critical substituents. For instance, thiophen-2-ylmethyl enhances activity over phenyl groups .
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
- Structural validation : X-ray crystallography or computational docking clarifies whether steric effects (e.g., furan vs. thiophene bulk) impact target binding .
Advanced: What in silico approaches are used to predict the biological targets of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or inflammatory targets (COX-2). The urea moiety often forms hydrogen bonds with catalytic residues .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, dipole moment) with activity. Thiophene’s electron-rich nature improves binding to hydrophobic pockets .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors from furan and pyrazole) using tools like PharmaGist .
Advanced: How do structural modifications (e.g., substituting thiophene with other groups) affect bioactivity?
Methodological Answer:
- Thiophene vs. phenyl : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in enzyme active sites, increasing anti-proliferative activity (e.g., GI₅₀ = 16.23 μM vs. 25.1 μM for phenyl analogs) .
- Furan replacement : Replacing furan with pyridine reduces solubility but improves metabolic stability in hepatic microsome assays .
- Methylene spacer length : Ethyl spacers optimize distance between pyrazole and urea moieties for target engagement, as shown in molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
